Asiminecin Exhibits Ultra-High Potency in HT-29 Human Colon Cancer Cells
Asiminecin demonstrates extremely high in vitro cytotoxic potency, with ED₅₀ values reported below 10⁻¹² μg/mL against the HT-29 human colon cancer cell line [1]. In the same study, the related analog 4-deoxyasimicin—which lacks the third hydroxyl group characteristic of asiminecin and its isomers—exhibited significantly reduced activity [1]. This confirms that the C-29 hydroxyl substituent is critical for optimal potency.
| Evidence Dimension | In vitro cytotoxicity (ED₅₀) |
|---|---|
| Target Compound Data | ED₅₀ < 10⁻¹² μg/mL (HT-29 cell line) |
| Comparator Or Baseline | 4-deoxyasimicin (5) |
| Quantified Difference | Asiminecin potency > baseline (qualitative enhancement, exact ED₅₀ for comparator not specified but activity noted as 'greatly enhanced') |
| Conditions | HT-29 human colon cancer cell line |
Why This Matters
This quantifies the sub-picomolar potency of asiminecin and directly links its activity to its unique C-29 hydroxyl position, a key differentiator for SAR studies.
- [1] Zhao GX, Miesbauer LR, Smith DL, McLaughlin JL. Asimin, asiminacin, and asiminecin: novel highly cytotoxic asimicin isomers from Asimina triloba. J Med Chem. 1994 Jun 24;37(13):1971-6. doi: 10.1021/jm00039a009 View Source
